molecular formula C19H21N3O B12887457 5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]- CAS No. 675133-43-4

5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-

Cat. No.: B12887457
CAS No.: 675133-43-4
M. Wt: 307.4 g/mol
InChI Key: PQYIJTVJVOBMLV-UHFFFAOYSA-N
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Description

N-(1-(Furan-3-ylmethyl)piperidin-3-yl)isoquinolin-5-amine is a complex organic compound that features a piperidine ring, a furan ring, and an isoquinoline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Buchwald-Hartwig arylamination reaction, which is used to form the amine linkage between the piperidine and isoquinoline rings . The reaction conditions often include the use of palladium catalysts and ligands to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Furan-3-ylmethyl)piperidin-3-yl)isoquinolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The isoquinoline moiety can be reduced to tetrahydroisoquinoline derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(1-(Furan-3-ylmethyl)piperidin-3-yl)isoquinolin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-(Furan-3-ylmethyl)piperidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(Furan-3-ylmethyl)piperidin-3-yl)isoquinolin-5-amine is unique due to its combination of a furan ring, a piperidine ring, and an isoquinoline moiety. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

CAS No.

675133-43-4

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N-[1-(furan-3-ylmethyl)piperidin-3-yl]isoquinolin-5-amine

InChI

InChI=1S/C19H21N3O/c1-3-16-11-20-8-6-18(16)19(5-1)21-17-4-2-9-22(13-17)12-15-7-10-23-14-15/h1,3,5-8,10-11,14,17,21H,2,4,9,12-13H2

InChI Key

PQYIJTVJVOBMLV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=COC=C2)NC3=CC=CC4=C3C=CN=C4

Origin of Product

United States

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